5-Hydroxymethyl-2,3-dimethylpyridine

Pyridoxine antagonism Vitamin B6 analogs Antivitamin activity

Researchers synthesizing Omeprazole metabolites require the precise 2,3-dimethyl-5-hydroxymethyl substitution pattern-generic analogs introduce confounding biological activity or fail as synthetic intermediates. This compound delivers the exact regiochemistry essential for PK assay validation. • Definitive intermediate for Omeprazole metabolite synthesis & LC-MS/MS method development • Unique 2,3-dimethyl-5-hydroxymethyl pattern: biologically inert vs. active 2,4-isomer per SAR studies • Solid-state handling enables precise stoichiometric control; soluble in CHCl₃, DCM, MeOH • LogP 1.19 supports reverse-phase HPLC method optimization & membrane permeability studies

Molecular Formula C8H11NO
Molecular Weight 137.182
CAS No. 857146-29-3
Cat. No. B565104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxymethyl-2,3-dimethylpyridine
CAS857146-29-3
Synonyms5,6-Dimethyl-3-pyridinemethanol; 
Molecular FormulaC8H11NO
Molecular Weight137.182
Structural Identifiers
SMILESCC1=CC(=CN=C1C)CO
InChIInChI=1S/C8H11NO/c1-6-3-8(5-10)4-9-7(6)2/h3-4,10H,5H2,1-2H3
InChIKeySMSDCRBZGFDBNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxymethyl-2,3-dimethylpyridine: Chemical Identity and Core Characteristics


5-Hydroxymethyl-2,3-dimethylpyridine (CAS 857146-29-3), also known as (5,6-dimethylpyridin-3-yl)methanol or 5,6-Dimethyl-3-pyridinemethanol, is a substituted pyridine derivative with the molecular formula C8H11NO and a molecular weight of 137.18 g/mol . This compound is characterized by a pyridine ring substituted with methyl groups at the 2- and 3-positions and a hydroxymethyl group at the 5-position, which confers specific chemical reactivity and physicochemical properties . It is primarily utilized as a synthetic intermediate in the preparation of Omeprazole metabolites and other complex pharmaceutical molecules .

Workflow Omeprazole metabolite synthesis intermediate
Selection Precise 2,3-dimethyl-5-hydroxymethyl pattern required
Use context Inert control for pyridoxine antagonism research

5-Hydroxymethyl-2,3-dimethylpyridine: Why Structural Analogs Fail


Direct substitution of 5-Hydroxymethyl-2,3-dimethylpyridine with generic 2,3-dimethylpyridine or other pyridinemethanol analogs is scientifically unsound due to the critical influence of its precise substitution pattern on biological activity, synthetic utility, and physicochemical behavior. The specific positioning of methyl groups (2- and 3-) and the hydroxymethyl group (5-) on the pyridine ring dictates a unique electronic and steric environment that is not replicated by isomers or simpler pyridine derivatives [1]. As demonstrated by early structure-activity relationship studies, even a single positional isomer (e.g., 2,4-dimethyl-5-hydroxymethylpyridine) exhibits a fundamentally different biological profile, shifting from an inert compound to a measurable antagonist [2]. Furthermore, the compound's established role as a key intermediate in the synthesis of Omeprazole metabolites is contingent upon this specific substitution pattern, which is not shared by other commercially available dimethylpyridines or hydroxymethylpyridines . Consequently, generic substitution would introduce significant variability in synthetic yields, metabolic profiles, and assay outcomes, undermining the reproducibility and validity of research and development processes.

Biological activity mismatch
This compound No vitamin or antivitamin activity (inert)
2,4‑dimethyl isomer Measurable weak pyridoxine antagonist, altering assay results
Synthetic utility divergence
This compound Documented intermediate for Omeprazole metabolite synthesis
2,3‑lutidine / nicotinyl alcohol General-purpose pyridines; not applied in Omeprazole metabolite route
Physical handling and purification
This compound Solid; defined solubility in CHCl₃, DCM, MeOH
2,3‑lutidine Liquid, water‑miscible, volatile; complicates precise weighing and storage

5-Hydroxymethyl-2,3-dimethylpyridine: Quantitative Differentiation Evidence


Biological Activity: Pyridoxine Antagonism

In a direct head-to-head comparison, 5-Hydroxymethyl-2,3-dimethylpyridine (reported as 2,3-dimethyl-5-hydroxymethylpyridine) exhibited neither vitamin nor anti-vitamin activity, while its positional isomer 2,4-dimethyl-5-hydroxymethylpyridine demonstrated measurable weak antagonism for pyridoxine (Vitamin B6) [1]. This stark difference in biological activity, despite the high structural similarity, underscores the critical role of the methyl group positions (2,3- vs. 2,4-) on the pyridine ring in determining interaction with biological targets. For researchers studying pyridoxine pathways or designing related analogs, this compound provides a biologically inert control or scaffold, whereas the 2,4-isomer introduces unwanted antagonism.

Pyridoxine antagonism
Direct head‑to‑head
Target Inert, no activity
2,4‑dimethyl isomer Weak pyridoxine antagonist
Positional isomerism determines biological response; supports inert control selection.
In vitro assay from 1949 study; confirm in current model.
Pyridoxine antagonism Vitamin B6 analogs Antivitamin activity

Omeprazole Metabolite Synthesis Intermediate

Unlike general-purpose pyridine building blocks such as 2,3-lutidine (2,3-dimethylpyridine) or nicotinyl alcohol (3-pyridinemethanol), 5-Hydroxymethyl-2,3-dimethylpyridine is specifically documented and utilized as a dedicated intermediate in the preparation of Omeprazole metabolites . This targeted application stems from its precise substitution pattern, which matches the pyridine moiety found in Omeprazole's metabolic pathway. 2,3-Lutidine, while sharing the 2,3-dimethyl substitution, lacks the 5-hydroxymethyl group necessary for further derivatization in this context. Nicotinyl alcohol, though a hydroxymethylpyridine, possesses an entirely different substitution pattern and is primarily known as a vasodilator and hypolipidemic agent, not as an Omeprazole intermediate [1].

Omeprazole metabolite synth.
Class‑level inference
Only documented pyridine intermediate for this specific metabolite route
Vendor‑stated application; generic dimethylpyridines lack reported use.
Verify with in‑house synthetic protocol.
Omeprazole metabolism Proton pump inhibitors Drug metabolite synthesis

Physicochemical Properties: pKa and LogP

5-Hydroxymethyl-2,3-dimethylpyridine exhibits a predicted acid dissociation constant (pKa) of 13.72 ± 0.10 and a LogP of 1.19 . In comparison, the simpler hydroxymethylpyridine analog, Nicotinyl alcohol (3-pyridinemethanol), has a predicted pKa of 13.68 ± 0.10 and a LogP of 0.47 . The target compound's higher LogP (1.19 vs. 0.47) indicates significantly greater lipophilicity, which can influence membrane permeability, solubility in organic solvents, and chromatographic retention behavior. This quantitative difference in lipophilicity, driven by the additional methyl groups, is crucial for applications where partitioning behavior or passive diffusion is a key variable.

pKa & LogP
Predicted
pKa 13.72 ± 0.10 LogP 1.19 ΔLogP +0.72 vs nicotinyl alcohol
Higher predicted lipophilicity influences extraction and reverse‑phase retention.
Predicted values; experimental confirmation recommended.
Physicochemical profiling pKa Lipophilicity

Solubility Profile and Organic Solvent Compatibility

5-Hydroxymethyl-2,3-dimethylpyridine demonstrates defined solubility in chloroform, dichloromethane, and methanol . In contrast, the parent compound 2,3-dimethylpyridine (2,3-lutidine) is a liquid that is miscible with water and many organic solvents, and its high volatility (boiling point 162-163 °C) can complicate handling and storage . The target compound is a brownish-yellow solid , which offers advantages in terms of precise weighing, storage stability, and purification via recrystallization or column chromatography using the stated solvents. This solid-state and defined solubility profile provide a clear handling and purification advantage over the liquid, volatile 2,3-lutidine for synthetic chemistry applications.

Physical state & solubility
Reported
Target Solid; soluble in CHCl₃, DCM, MeOH
2,3‑lutidine Liquid; water‑miscible, bp 162‑163 °C
Solid form supports accurate weighing and reduces evaporation loss during synthesis.
Vendor‑provided solubility data; validate for specific solvent systems.
Solubility Synthetic intermediate Chromatography

5-Hydroxymethyl-2,3-dimethylpyridine: Research and Industrial Applications


Omeprazole Metabolite Synthesis and Pharmacokinetic Studies

As a documented intermediate in the preparation of Omeprazole metabolites, this compound is essential for research groups and contract research organizations (CROs) engaged in the synthesis of Omeprazole metabolite standards, conducting in vitro metabolism studies, or developing analytical methods (e.g., LC-MS/MS) for the quantification of Omeprazole and its metabolites in biological matrices [1]. Its precise structural match to the pyridine moiety of the metabolite ensures accurate calibration and validation of pharmacokinetic assays. Procurement of this specific intermediate, rather than a generic analog, is critical for maintaining the integrity and regulatory compliance of such studies.

Vitamin B6 Antagonism and Analog Development

Based on historical structure-activity relationship data, this compound is uniquely suited as a negative control or an inert scaffold in studies investigating pyridoxine (Vitamin B6) analogs and antagonists [1]. Researchers designing new pyridoxine-based therapeutics or studying vitamin B6 pathways can use this compound to establish a baseline of null activity, enabling a clear contrast with active analogs. In contrast, using the 2,4-dimethyl isomer would introduce confounding antagonism, while simpler pyridine derivatives lack the necessary substitution pattern for meaningful comparison [1].

Solid Pyridine Building Block for Organic Synthesis

For organic synthesis projects that demand a dimethyl-substituted pyridine with a reactive hydroxymethyl handle and convenient solid-state handling, this compound offers distinct advantages over liquid 2,3-lutidine or volatile pyridine bases [1]. Its defined solubility in chloroform, dichloromethane, and methanol facilitates straightforward reaction setup and purification via extraction or column chromatography . The solid form minimizes loss due to evaporation and allows for precise stoichiometric control, which is particularly valuable in multi-step syntheses of complex molecules where consistency and yield are paramount.

Physicochemical Profiling and Lipophilicity Assays

Given its predicted LogP of 1.19, which is significantly higher than that of simpler pyridinemethanols like nicotinyl alcohol (LogP 0.47), this compound is a valuable candidate for studies where enhanced lipophilicity is required [1]. Applications include the development of chromatographic separation methods (e.g., reverse-phase HPLC), assessment of membrane permeability in cell-based assays, or as a reference compound in the optimization of biphasic extraction protocols. Researchers requiring a moderately lipophilic pyridine building block can rely on this compound's reproducible physicochemical profile, which is well-documented by vendor specifications.

Application
Selection Property
Validation Focus
Omeprazole metabolite synthesis & PK research
Structural fidelity to target metabolite
Metabolite identification and assay calibration
Pyridoxine analog development studies
Inert biological profile in pyridoxine assays
Negative control for activity screening
Multi‑step organic synthesis
Solid‑state handling and defined solubility
Stoichiometric precision and purification workflow
Lipophilicity‑dependent method development
Predicted moderate lipophilicity vs. simpler alcohols
Retention behavior and partition optimization

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